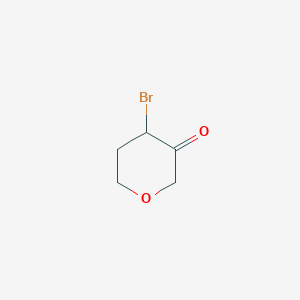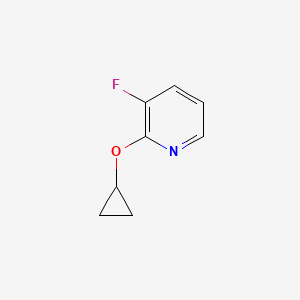
2-Cyclopropoxy-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-fluoropyridine is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.1536232 It is a fluorinated pyridine derivative, which means it contains a fluorine atom attached to the pyridine ring
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-fluoropyridine involves several steps and can be achieved through different synthetic routes. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boron reagent with a halogenated pyridine derivative . This reaction is catalyzed by palladium and typically occurs under mild conditions, making it a widely used method in organic synthesis.
Another method involves the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . This method can produce a mixture of fluorinated pyridines, including this compound.
Chemical Reactions Analysis
2-Cyclopropoxy-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound and can also be used to modify it further.
Common reagents used in these reactions include palladium catalysts , boron reagents , and fluorinating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-3-fluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-fluoropyridine depends on its specific applicationThis interaction can affect molecular pathways and biological processes, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
2-Cyclopropoxy-3-fluoropyridine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
These compounds share similar chemical properties due to the presence of fluorine atoms in the pyridine ring. this compound is unique due to the presence of the cyclopropoxy group, which can impart different chemical reactivity and physical properties .
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
DJCRSGAPVVAHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
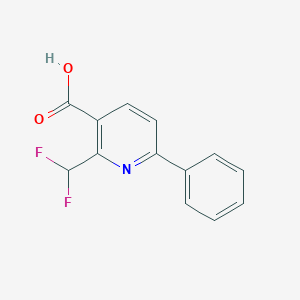
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
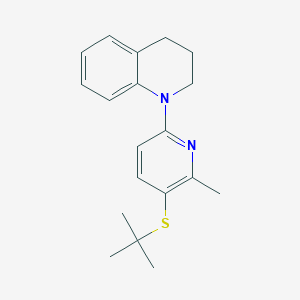
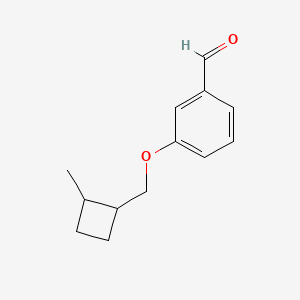
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
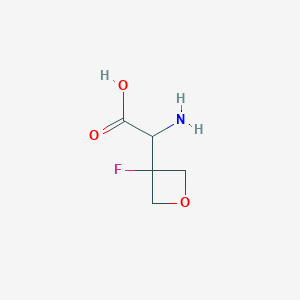
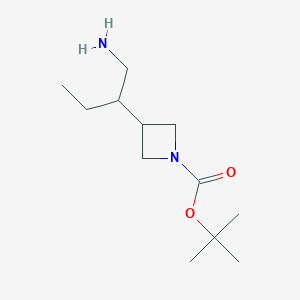
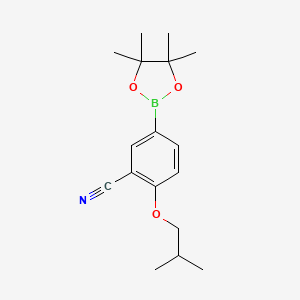
![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)
